molecular formula C12H16O2 B143222 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione CAS No. 1988-11-0

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B143222
CAS No.: 1988-11-0
M. Wt: 192.25 g/mol
InChI Key: DDXYWFGBQZICBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Mechanism of Action

Properties

IUPAC Name

2,6-di(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXYWFGBQZICBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C=C(C1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173634
Record name 2,6-Diisopropylbenzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-11-0
Record name 2,6-Diisopropyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1988-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropylbenzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropylbenzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIISOPROPYLBENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9809N0LP0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

If 2,6-ditert.butyl-4-nitrosophenol is replaced in this example by an equivalent quantity of 2,6-diisopropyl-4-nitrosophenol, an otherwise identical procedure gives 2,6-diisopropyl-benzoquinone monoxime p-toluenesulphonate of melting point 93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione
Customer
Q & A

Q1: How does the aerobic decomposition of nickel phenolate complexes, particularly Tp(R,Me)Ni-OAr, provide insights into 2,6-Diisopropyl-1,4-benzoquinone formation?

A3: Studying the aerobic decomposition of nickel phenolate complexes like Tp(R,Me)Ni-OAr, designed as models for nickel-substituted copper amine oxidase, offers valuable insights into the formation of 2,6-Diisopropyl-1,4-benzoquinone. When exposed to oxygen and water, these complexes decompose, and in the case of Tp(Ph,Me)Ni-OAr, a range of organic products indicative of phenoxyl radical formation are observed. These products include 2,6-Diisopropyl-1,4-benzoquinone, alongside others like 3,5,3',5'-tetraisopropyl-4,4'-diphenodihydroquinone and 3,5,3',5'-tetraisopropyl-4,4'-diphenoquinone. The formation of these products, especially 2,6-Diisopropyl-1,4-benzoquinone, suggests a mechanism involving oxygen reduction and highlights the potential for such complexes to mimic biological oxidative processes [].

Q2: What strategies can be employed to enhance the stability of propofol formulations, particularly in relation to 2,6-Diisopropyl-1,4-benzoquinone formation?

A4: Maintaining the stability of propofol formulations, specifically minimizing the formation of impurities like 2,6-Diisopropyl-1,4-benzoquinone, is crucial. One strategy involves adding a small amount (8ppm) of 97% sodium calcium edetate to the water phase during the preparation of a propofol medium/long-chain fat emulsion injection. This addition, coupled with a nitrogen gas atmosphere throughout the preparation process and a specific heat sterilization protocol (121°C for 15 minutes), has been shown to reduce the levels of 2,6-Diisopropyl-1,4-benzoquinone and other impurities []. This approach emphasizes the importance of controlling the preparation environment and employing specific additives to enhance the stability and shelf life of propofol formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.